molecular formula C16H27N3 B11157177 N'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine

N'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B11157177
M. Wt: 261.41 g/mol
InChI Key: ASWFJYOHRDVDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1-Benzylpiperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine: is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of chemicals known for their complex structures and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Benzylpiperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 1-benzylpiperidine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N1-(1-Benzylpiperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

N1-(1-Benzylpiperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N1-(1-Benzylpiperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine exerts its effects involves interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N1-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine
  • N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
  • Piperidine derivatives

Uniqueness

What sets N1-(1-Benzylpiperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine apart from similar compounds is its unique structure, which allows for specific interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H27N3

Molecular Weight

261.41 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C16H27N3/c1-18(2)13-10-17-16-8-11-19(12-9-16)14-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3

InChI Key

ASWFJYOHRDVDDE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.